molecular formula C6H5F3N4S B13733294 (4-Trifluoromethyl-pyrimidin-2-yl)-thiourea

(4-Trifluoromethyl-pyrimidin-2-yl)-thiourea

Cat. No.: B13733294
M. Wt: 222.19 g/mol
InChI Key: QUNSAUALHINRMV-UHFFFAOYSA-N
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Description

2-Thioureido-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a thioureido group at the 2-position and a trifluoromethyl group at the 4-position. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioureido-4-(trifluoromethyl)pyrimidine typically involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol at elevated temperatures (around 80°C) for several hours . This method allows for the formation of the pyrimidine ring with the desired substitutions.

Industrial Production Methods

While specific industrial production methods for 2-Thioureido-4-(trifluoromethyl)pyrimidine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Thioureido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thioureido group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Thioureido-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Thioureido-4-(trifluoromethyl)thiazole
  • 2-Thioureido-4-(trifluoromethyl)pyridine
  • 2-Thioureido-4-(trifluoromethyl)benzene

Uniqueness

2-Thioureido-4-(trifluoromethyl)pyrimidine is unique due to its combination of a pyrimidine ring with both a thioureido and a trifluoromethyl group. This specific arrangement imparts distinct chemical and biological properties, such as enhanced stability and reactivity, which are not observed in its analogs .

Properties

IUPAC Name

[4-(trifluoromethyl)pyrimidin-2-yl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N4S/c7-6(8,9)3-1-2-11-5(12-3)13-4(10)14/h1-2H,(H3,10,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNSAUALHINRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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